2-(4-morpholinylcarbonyl)phenyl benzoate
Description
Properties
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(19-10-12-22-13-11-19)15-8-4-5-9-16(15)23-18(21)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBWWHIONOWUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
- Target Compound : 2-(4-Morpholinylcarbonyl)phenyl benzoate features a benzoate ester bound to a morpholine-substituted phenyl group.
- Key Analogs: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1): Contains a piperazine-linked quinoline-carbonyl group (). 2-(4-Fluorophenyl)-N-[4-(4-Morpholinylcarbonyl)phenyl]acetamide: Shares the morpholinylcarbonylphenyl motif but replaces the benzoate with an acetamide (). Phenacyl Benzoates: Derivatives like 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate include a ketone group ().
Table 1: Structural Comparison
Spectroscopic Data
- Morpholine-Containing Compounds : The morpholinylcarbonyl group would exhibit distinct ¹H NMR signals (e.g., δ 3.5–4.0 ppm for morpholine protons) and carbonyl stretching (~1650 cm⁻¹ in IR).
- Quinoline Derivatives (C1–C7): Show aromatic proton shifts (δ 7.5–8.5 ppm) and quinoline-specific HRMS fragmentation patterns .
Physical and Chemical Properties
Solubility and Stability
- Morpholine Influence: The morpholine ring enhances solubility in polar solvents (e.g., DMSO, methanol) due to its amide and ether groups.
- Comparison with Piperazine Analogs (C1–C7) : Piperazine’s basicity may improve aqueous solubility compared to morpholine’s neutral character .
- Halogen Effects : Fluorine or chlorine substituents (e.g., C3, C4 in ) increase lipophilicity, whereas morpholine balances polarity .
Reactivity
- Ester vs. Amide : The benzoate ester is more hydrolytically labile than acetamide derivatives () but less reactive than phenacyl ketones () .
- Polymerization Potential: Ethyl 4-(dimethylamino) benzoate () shows higher conversion rates in resins than methacrylate analogs, suggesting morpholine’s electron-donating nature could similarly enhance reactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(4-morpholinylcarbonyl)phenyl benzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling a morpholine-carbonyl derivative with a benzoate ester precursor. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with a catalytic base (e.g., DMAP) to link the morpholine carbonyl to the phenyl benzoate backbone .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency.
- Optimization via DoE : Employ a Design of Experiments (DoE) approach to evaluate variables (temperature, stoichiometry, solvent) for yield maximization .
- Data Contradictions : Conflicting yields may arise from competing side reactions (e.g., ester hydrolysis). Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of 2-(4-morpholinylcarbonyl)phenyl benzoate?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions and absence of impurities. Key signals include the morpholine ring protons (δ 3.5–3.7 ppm) and benzoate carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, ensuring anisotropic displacement parameters are accurately modeled (R-factor < 5%) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of 2-(4-morpholinylcarbonyl)phenyl benzoate, and what validation strategies are recommended?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs due to morpholine’s affinity for ATP-binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å).
- Experimental Validation : Validate top targets via SPR (surface plasmon resonance) or fluorescence polarization assays .
- Data Contradictions : Discrepancies between in silico and wet-lab results may arise from solvation effects. Cross-validate with mutagenesis studies to confirm binding residues .
Q. What strategies resolve crystallographic data inconsistencies during structural refinement of this compound?
- Methodological Answer :
- Twinning Analysis : Use WinGX’s CELL_NOW to detect twinning and refine using HKLF5 in SHELXL .
- Disordered Morpholine Ring : Apply restraints (e.g., SIMU/DELU) to stabilize refinement.
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .
Q. How do substituent modifications on the morpholine ring influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- In Vitro ADME : Assess metabolic stability using hepatic microsomes (human/rat) and CYP450 inhibition assays. LC-MS/MS quantifies parent compound depletion .
- LogP Measurement : Determine via shake-flask method (expected LogP ~2.5) to predict blood-brain barrier permeability .
- SAR Analysis : Compare analogues with varying morpholine substituents (e.g., methyl vs. propyl) to correlate structure with bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
